Home > Products > Screening Compounds P71428 > 3'''-Epi-Empagliflozin-d4
3'''-Epi-Empagliflozin-d4 -

3'''-Epi-Empagliflozin-d4

Catalog Number: EVT-1496839
CAS Number:
Molecular Formula: C₂₃H₂₃D₄ClO₇
Molecular Weight: 454.93
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3'''-Epi-Empagliflozin-d4 is a stable isotope-labeled derivative of empagliflozin, which is primarily utilized in the management of type 2 diabetes mellitus. This compound features a molecular formula of C23H23D4ClO7C_{23}H_{23}D_4ClO_7 and a molecular weight of approximately 454.93 g/mol. The deuterium labeling allows for precise tracking in metabolic studies and pharmacokinetic research, enhancing the understanding of drug behavior in biological systems .

Source and Classification

3'''-Epi-Empagliflozin-d4 is classified as a stable isotope-labeled compound. It is produced for research purposes and is often used in analytical chemistry to support studies involving drug metabolism and pharmacokinetics. The compound can be sourced from specialized chemical suppliers, such as LGC Standards and Pharmaffiliates, which provide certified reference materials for accurate data analysis .

Synthesis Analysis

The synthesis of 3'''-Epi-Empagliflozin-d4 involves a series of chemical reactions that modify the parent compound, empagliflozin, to incorporate deuterium atoms. The general synthetic approach includes:

  1. Starting Materials: The synthesis typically begins with readily available precursors like 5-bromo-2-chlorobenzoic acid.
  2. Reaction Steps:
    • Formation of Key Intermediates: The initial steps involve reactions such as coupling and reduction to form key intermediates that eventually lead to empagliflozin.
    • Deuteration: Specific steps are incorporated to introduce deuterium at designated positions within the molecular structure, which may involve using deuterated solvents or reagents during the reaction process .
  3. Final Product Isolation: After the reactions, purification techniques such as chromatography are employed to isolate 3'''-Epi-Empagliflozin-d4 from by-products and unreacted materials.
Molecular Structure Analysis

The molecular structure of 3'''-Epi-Empagliflozin-d4 can be described using its structural formula and various identifiers:

  • Molecular Formula: C23H23D4ClO7C_{23}H_{23}D_4ClO_7
  • Molecular Weight: 454.93 g/mol
  • SMILES Notation: OC[C@H]1O[C@H]([C@@H]([C@H]([C@@H]1O)O)O)C2=CC(CC3=CC=C(C=C3)O[C@H]4C([2H])(OC([2H])(C4)[2H])[2H])=C(C=C2)Cl
  • InChI Key: InChI=1S/C23H27ClO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19-,20-,21+,22-,23+/m1/s1/i8D2,12D2

This structure highlights the stereochemistry and functional groups present in the compound, which are crucial for its biological activity.

Chemical Reactions Analysis

The chemical reactivity of 3'''-Epi-Empagliflozin-d4 mirrors that of its parent compound, empagliflozin. Key reactions include:

  1. Hydrolysis: The presence of hydroxyl groups allows for hydrolytic cleavage under acidic or basic conditions.
  2. Reductive Reactions: The compound can undergo reductions that may affect its pharmacological properties.
  3. Substitution Reactions: The chlorinated aromatic ring can participate in nucleophilic substitution reactions, allowing for further derivatization if needed.

These reactions are critical for understanding how the compound interacts with biological systems and potential modifications for enhanced efficacy.

Mechanism of Action

3'''-Epi-Empagliflozin-d4 functions similarly to empagliflozin by inhibiting sodium-glucose co-transporter 2 (SGLT2). This mechanism involves:

  1. Inhibition of Glucose Reabsorption: By blocking SGLT2 in the renal proximal tubules, the compound reduces glucose reabsorption back into the bloodstream.
  2. Increased Glucose Excretion: This inhibition leads to increased urinary glucose excretion, thereby lowering blood glucose levels.
  3. Clinical Implications: The mechanism supports its use in managing type 2 diabetes mellitus by improving glycemic control .
Physical and Chemical Properties Analysis

The physical and chemical properties of 3'''-Epi-Empagliflozin-d4 include:

PropertyValue
Molecular Weight454.93 g/mol
AppearanceSolid (white)
SolubilityInsoluble in water; soluble in DMSO and ethanol
StabilityHygroscopic
Storage TemperatureRoom temperature

These properties are essential for determining handling procedures and storage conditions during research applications.

Applications

3'''-Epi-Empagliflozin-d4 is primarily utilized in scientific research settings, including:

  1. Pharmacokinetic Studies: Its deuterated nature allows researchers to trace metabolic pathways and quantify drug levels in biological samples.
  2. Drug Development: It serves as a reference standard in analytical methods to ensure accuracy in drug formulation and quality control.
  3. Clinical Research: Used in studies assessing the efficacy and safety of empagliflozin-related therapies for type 2 diabetes management.
Chemical Identity and Nomenclature

IUPAC Nomenclature and Structural Formula

The compound 3'''-Epi-Empagliflozin-d4 is systematically named as:(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[2,3,5,6-tetradeuterio-4-[(3R)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol [4] [5]. Its molecular formula is C₂₃H₂₃D₄ClO₇, with a precise molecular weight of 454.93 g/mol [4] [7]. The structure features a deuterated tetrahydrofuran ring linked via an ether bond to a chlorinated biphenylmethyl group, attached to a glucose-like moiety (glucitol) with defined stereochemistry. The "3'''-epi" designation indicates epimerization at the C-3 position of the tetrahydrofuran ring relative to empagliflozin [2] [5].

Table 1: Key Structural Identifiers

PropertyValue
Molecular FormulaC₂₃H₂₃D₄ClO₇
Molecular Weight454.93 g/mol
Canonical SMILESOC[C@H]1OC@HC₂=CC(CC₃=CC=C(C=C₃)O[C@H]4C([²H])(OC([²H])(C4)[²H])[²H])=C(C=C₂)Cl [4]
InChI KeyInChI=1S/C23H27ClO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19-,20-,21+,22-,23+/m1/s1/i8D2,12D2 [4]

Isotopic Labeling and Deuterium Incorporation Sites

Deuterium atoms are incorporated at four specific sites on the tetrahydrofuran-3-yloxy phenyl ring, replacing all hydrogen atoms at the 2,3,5,6-positions (ortho and meta to the ether linkage) [4] [6]. This yields a tetradeuterated (d₄) phenyl moiety, confirmed by the molecular formula C₂₃H₂₃D₄ClO₇ [3] [7]. The deuteration is stoichiometrically precise, as reflected in the accurate mass of 454.17 Da [4]. Deuterium incorporation serves as a stable isotopic tracer, enabling distinction from non-deuterated analogs in mass spectrometry (e.g., +4 Da mass shift) without altering steric or electronic properties [6] [8]. The epi configuration refers strictly to the stereochemistry at C-3''' of the tetrahydrofuran ring (R-configuration vs. S-configuration in empagliflozin), unrelated to deuterium placement [2] [5].

Comparative Analysis with Parent Compound (Empagliflozin)

3'''-Epi-Empagliflozin-d4 diverges from empagliflozin (864070-44-0) in two critical aspects:

  • Stereochemical Inversion: The C-3''' carbon of the tetrahydrofuran ring exhibits the R-configuration, contrasting with the S-configuration in empagliflozin. This epimerization may influence receptor binding kinetics but is not expected to alter SGLT-2 inhibition significantly [2] [5].
  • Deuterium Labeling: The phenyl ring adjacent to the tetrahydrofuran group carries four deuterium atoms, increasing the molecular mass by 4 Da versus non-deuterated 3-epi empagliflozin (864070-43-9) [2] [7].

Table 2: Comparative Properties with Parent Compound

Property3'''-Epi-Empagliflozin-d4Empagliflozin
CAS Number2749293-95-4 [6] [7]864070-44-0 [6]
Molecular FormulaC₂₃H₂₃D₄ClO₇C₂₃H₂₇ClO₇
Molecular Weight454.93 g/mol450.91 g/mol
Deuterium Content4 atoms (2,3,5,6-positions)None
Tetrahydrofuran Stereochemistry3'''R-configuration [5]3'''S-configuration
Primary ApplicationAnalytical tracer [2] [4]Therapeutic inhibitor

CAS Registry and Regulatory Classification

The CAS registry number for 3'''-Epi-Empagliflozin-d4 is 2749293-95-4 [6] [7]. Notably, the unlabeled epimer (3'''-Epi-Empagliflozin) carries the distinct CAS 864070-43-9 [2] [3]. Regulatory classifications uniformly designate this compound as a "research-grade chemical" unsuited for human or veterinary use. Key regulatory attributes include:

  • GXP Status: Manufactured under ISO-certified processes for analytical applications [2].
  • Intended Use: Explicitly restricted to analytical method development (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) support [2] [5].
  • Regulatory Disclaimer: All suppliers explicitly state it is "not approved for human consumption" and lacks drug regulatory evaluations (e.g., FDA, EMA) [2] [5] [7].

Table 3: Regulatory and Sourcing Metadata

ParameterDetail
CAS Number2749293-95-4 [6] [7]
Unlabeled Epimer CAS864070-43-9 [2]
Regulatory StatusResearch-use only; non-pharmaceutical
Quality DocumentationCertificate of Analysis (CoA) provided [2] [7]
Commercial SourcesClearsynth, LGC Standards, TRC, MedChemExpress [3] [4] [6]

Properties

Product Name

3'''-Epi-Empagliflozin-d4

Molecular Formula

C₂₃H₂₃D₄ClO₇

Molecular Weight

454.93

Synonyms

(1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3R)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucitol-d4; Empagliflozin Impurity C-d4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.